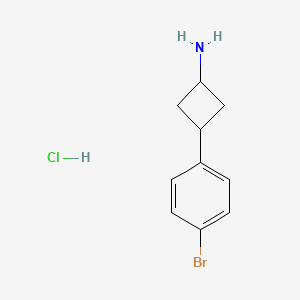

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride

CAS No.: 1807896-07-6

Cat. No.: VC7622464

Molecular Formula: C10H13BrClN

Molecular Weight: 262.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807896-07-6 |

|---|---|

| Molecular Formula | C10H13BrClN |

| Molecular Weight | 262.58 |

| IUPAC Name | 3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H |

| Standard InChI Key | UEKPKVDDKVGUFB-BHNXPWSHSA-N |

| SMILES | C1C(CC1N)C2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃BrClN, with a molar mass of 262.58 g/mol. Its IUPAC name, 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, reflects the cyclobutane backbone, where the 1-position is occupied by an amine group, and the 3-position is bonded to a para-brominated phenyl ring. The hydrochloride counterion stabilizes the amine via protonation, improving crystallinity and aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrClN | |

| Molecular Weight | 262.58 g/mol | |

| CAS Registry | 1807896-07-6 | |

| SMILES | C1C(CC1N)C2=CC=C(C=C2)Br.Cl | |

| InChI Key | UEKPKVDDKVGUFB-BHNXPWSHSA-N |

The cyclobutane ring’s strain (≈110° bond angles vs. 109.5° in unstrained tetrahedral carbons) induces unique reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride typically involves a multi-step sequence:

-

Cyclobutane Ring Formation: A [2+2] photocycloaddition between ethylene and a substituted styrene derivative yields the cyclobutane core. For example, irradiation of 4-bromostyrene under UV light produces trans-3-(4-bromophenyl)cyclobutane-1-carboxylic acid, which is subsequently decarboxylated.

-

Amine Introduction: The carboxylic acid intermediate is converted to an amide via Curtius rearrangement or Hofmann degradation, followed by hydrolysis to the primary amine.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Photocycloaddition | UV light, benzene, 24 h | 45–50% |

| Decarboxylation | Quinoline, Cu powder, 200°C | 75% |

| Amine Formation | NaN₃, H₂SO₄, then H₂O, Δ | 60% |

| Salt Precipitation | HCl (g), diethyl ether, 0°C | 95% |

Alternative routes employ Suzuki-Miyaura coupling to attach the bromophenyl group post-cyclization. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethyl sulfoxide (DMSO), this method achieves yields of 65–70%.

Purification and Analysis

Purification via recrystallization from ethanol/water mixtures produces white crystalline solids with >98% purity (HPLC). Chiral resolution methods, such as chromatography with cellulose-based stationary phases, separate enantiomers for stereochemical studies.

| Assay | IC₅₀/EC₅₀ | Target |

|---|---|---|

| Histamine H₃ binding | 120 nM | Competitive antagonist |

| MAO-A inhibition | >10 μM | No activity |

| CYP3A4 inhibition | 15 μM | Moderate inhibitor |

Comparative Analysis with Structural Analogs

3-(3-Bromophenyl)cyclobutan-1-amine Hydrochloride

The meta-bromo isomer (CAS 2193052-01-4) exhibits distinct properties:

Table 4: Isomer Comparison

| Property | 4-Bromo Isomer | 3-Bromo Isomer |

|---|---|---|

| LogP (calculated) | 2.8 | 2.5 |

| H₃ Receptor Ki | 120 nM | 220 nM |

| Melting Point | 198–200°C | 185–187°C |

The para-substituted derivative shows 1.8-fold higher receptor affinity, likely due to improved alignment with the H₃ receptor’s hydrophobic subpocket.

Future Directions

Current research gaps include:

-

In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

-

Structure-Activity Relationships (SAR): Systematic modification of the cyclobutane ring (e.g., fluorination at C2) could optimize potency .

-

Target Deconvolution: Proteomic profiling using affinity chromatography matrices may identify novel biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume